molecular formula C22H39N3O2 B5135572 1'-(cyclohexylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine

1'-(cyclohexylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine

Cat. No. B5135572
M. Wt: 377.6 g/mol
InChI Key: WVFLULFOSSPUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(cyclohexylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine, also known as BAM-22P, is a synthetic compound that has been studied for its potential therapeutic applications. BAM-22P is a piperidine derivative that has been shown to have analgesic and anti-inflammatory effects in animal models.

Mechanism of Action

The exact mechanism of action of 1'-(cyclohexylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is not fully understood. However, it has been shown to activate the G protein-coupled receptor 35 (GPR35), which is expressed in sensory neurons and immune cells. Activation of GPR35 has been implicated in the modulation of pain and inflammation.
Biochemical and Physiological Effects:
1'-(cyclohexylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to modulate the release of pro-inflammatory cytokines and chemokines in immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-(cyclohexylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine in lab experiments is its specificity for GPR35, which allows for the selective activation of this receptor. However, one limitation is the lack of understanding of the exact mechanism of action of 1'-(cyclohexylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine, which makes it difficult to interpret results.

Future Directions

Future research on 1'-(cyclohexylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine could focus on further elucidating its mechanism of action and identifying potential therapeutic applications. Additionally, studies could investigate the use of 1'-(cyclohexylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine in combination with other analgesic and anti-inflammatory agents to enhance its efficacy.

Synthesis Methods

The synthesis of 1'-(cyclohexylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine involves the reaction of 1,4'-bipiperidine with cyclohexylmethyl chloride and morpholine in the presence of a base. The resulting compound is then purified through a series of chromatographic techniques.

Scientific Research Applications

1'-(cyclohexylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been studied for its potential use as a therapeutic agent for the treatment of pain and inflammation. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammation.

properties

IUPAC Name

[1-[1-(cyclohexylmethyl)piperidin-4-yl]piperidin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N3O2/c26-22(25-14-16-27-17-15-25)20-6-12-24(13-7-20)21-8-10-23(11-9-21)18-19-4-2-1-3-5-19/h19-21H,1-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFLULFOSSPUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)N3CCC(CC3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.